Adrenalone hydrochloride
Description
Historical Context and Evolution of Adrenalone (B1665550) Hydrochloride in Scientific Inquiry
The history of Adrenalone hydrochloride is intrinsically linked to the pioneering research on adrenal gland extracts and the subsequent synthesis of adrenaline. In 1904, the German chemist Friedrich Stolz was the first to synthesize adrenaline. wikipedia.orgraolab.orgbrainimmune.comraolab.orgportico.org A key step in this groundbreaking synthesis was the creation of the ketone form of adrenaline, which Stolz named "Adrenalone". brainimmune.comportico.org This marked the first time a hormone had been synthesized in a laboratory, a milestone in the history of medicine and chemistry. brainimmune.com
The synthesis of Adrenalone itself was achieved through the reaction of chloroacetylcatechol with an aqueous solution of methylamine (B109427). wikipedia.orgprepchem.com The resulting Adrenalone could then be purified by dissolving it in dilute hydrochloric acid and precipitating it with ammonia. prepchem.com The hydrochloride salt, this compound, was found to crystallize from alcohol as colorless leaflets. prepchem.com
Initially, Adrenalone was investigated for its physiological properties, which were found to be similar but less potent than adrenaline. brainimmune.com Over time, its primary role in scientific inquiry shifted from a potential therapeutic agent to a crucial intermediate in the industrial synthesis of racemic adrenaline and other pharmaceuticals. wikipedia.orggoogle.com Its stable chemical nature compared to adrenaline also made it a useful compound for studying the structure-activity relationships of catecholamines and for investigating the mechanisms of adrenergic signaling.
Scope and Significance of this compound Research
The scientific significance of this compound lies in its utility as a research tool to probe various biological systems. Its distinct pharmacological profile allows for the investigation of specific receptor and enzyme functions.
Adrenergic Receptor Research
This compound is characterized as an adrenergic agonist with a pronounced selectivity for α1-adrenergic receptors, while exhibiting minimal affinity for β-adrenergic receptors. researchgate.net This selectivity makes it a valuable ligand in studies aimed at characterizing the function and regulation of α1-adrenergic receptors in various tissues. diva-portal.orgwikipedia.org These receptors are known to mediate a wide range of physiological processes, including smooth muscle contraction, cardiovascular regulation, and hepatic metabolism. diva-portal.org
Enzyme Inhibition Studies
A significant area of research for this compound has been its role as an inhibitor of the enzyme dopamine (B1211576) β-hydroxylase (DBH). medchemexpress.comnih.govmdpi.commdpi.comnih.gov DBH is a critical enzyme in the biosynthesis of catecholamines, responsible for the conversion of dopamine to norepinephrine (B1679862). By inhibiting this enzyme, this compound can be used to study the physiological and pathological consequences of reduced norepinephrine synthesis. Research has shown that this compound is also a ligand for the norepinephrine transporter (NET), with a reported half-maximal inhibitory concentration (IC50) of 36.9 μM. medchemexpress.commedchemexpress.com
Cardiovascular Research
Given its adrenergic properties, this compound has been utilized in cardiovascular research to investigate its effects on blood pressure and heart rate. chemimpex.com In vivo studies in animal models have demonstrated that adrenaline, for which Adrenalone is a precursor, elicits dose-dependent pressor responses. biologists.com While direct quantitative data for this compound's cardiovascular effects are less abundant in publicly available literature, its action on α1-adrenergic receptors suggests a role in vasoconstriction. researchgate.net
Cellular and Neuroprotective Research
In the context of cellular biology, Adrenalone has been studied for its effects on neuronal cells. Research using the SH-SY5Y human neuroblastoma cell line has investigated the concentration- and time-dependent cytotoxic effects of adrenaline, for which Adrenalone is a key synthetic precursor. These studies provide insights into the potential mechanisms of catecholamine-induced neurotoxicity.
Current Research Landscape and Emerging Trends Pertaining to this compound
The application of this compound in academic research continues to evolve, with current trends moving towards novel applications in biotechnology and neurodegenerative disease research.
Biosensor Development
A notable emerging trend is the use of Adrenalone and related catecholamines in the development of highly sensitive biosensors. researchgate.netmdpi.comresearchgate.netnih.gov These biosensors are being designed for the rapid and accurate detection of adrenaline and other neurotransmitters in biological fluids. researchgate.net The development of such technologies holds promise for the diagnosis and monitoring of conditions associated with abnormal catecholamine levels, including certain neurodegenerative diseases. researchgate.netmdpi.comresearchgate.net For instance, researchers have described the fabrication of electrochemical impedance biosensors using nanohybrids and enzymes for the detection of adrenaline, highlighting its potential in monitoring neurotransmitter disorders. researchgate.net
Neurodegenerative Disease Research
The link between catecholamine metabolism and neurodegenerative disorders such as Parkinson's and Alzheimer's disease has spurred research into the neurotoxic and potential neuroprotective effects of compounds like Adrenalone. acs.orgresearchgate.net Studies have explored the oxidative stress and mitochondrial dysfunction induced by adrenaline in neuronal cell models, providing a framework for understanding the potential role of its metabolites and synthetic precursors in neuronal cell death. researchgate.netscielo.brscielo.br For example, studies have shown that adrenaline can induce a concentration- and time-dependent decrease in the viability of SH-SY5Y neuronal cells. scielo.brscielo.br Conversely, the antioxidant properties of catecholamines are also being investigated, suggesting a complex role in neuronal health. acs.org
Advanced Synthetic Methodologies
While the fundamental synthesis of Adrenalone has been established for over a century, research continues into optimizing synthetic routes for adrenaline and its derivatives. This includes the development of enantioselective methods to produce specific stereoisomers of these compounds, which is crucial for their pharmacological activity. google.comgoogle.com These advancements in synthetic chemistry can lead to more efficient production of this compound and its derivatives for research purposes.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,10-12H,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRRBDMYOUQTCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)C1=CC(=C(C=C1)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
99-45-6 (Parent) | |
| Record name | Adrenone hydrochloride | |
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DSSTOX Substance ID |
DTXSID30211026 | |
| Record name | Adrenone hydrochloride | |
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Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62-13-5 | |
| Record name | Ethanone, 1-(3,4-dihydroxyphenyl)-2-(methylamino)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Adrenone hydrochloride | |
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| Record name | 62-13-5 | |
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| Record name | Adrenalone hydrochloride | |
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| Record name | Adrenone hydrochloride | |
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| Record name | [2-(3,4-dihydroxyphenyl)-2-oxoethyl]methylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | ADRENALONE HYDROCHLORIDE | |
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Molecular and Structural Aspects of Adrenalone Hydrochloride
Structural Characterization and Chemical Features of Adrenalone (B1665550) Hydrochloride
The chemical behavior and interactions of Adrenalone hydrochloride are dictated by its specific arrangement of atoms and functional groups.
This compound's structure is built upon a catechol nucleus, which is a 3,4-dihydroxybenzene ring. derangedphysiology.com This aromatic ring is a key feature, providing a scaffold for other functional groups and participating in hydrophobic interactions. chembk.comtargetmol.com Attached to the ring are several critical functional groups that define the molecule's chemical personality:
Catechol Hydroxyl Groups: Two hydroxyl (-OH) groups at the 3 and 4 positions of the phenyl ring are essential to its identity as a catecholamine. derangedphysiology.com These groups can participate in hydrogen bonding. chembk.com
Ketone Group: Unlike adrenaline, Adrenalone possesses a ketone group (C=O) at the beta-position of the side chain. targetmol.com This makes it the keto-form of adrenaline. chembk.com
Amine Group: A secondary amine (specifically, a methylamino group) is present on the side chain. chemimpex.com In its hydrochloride salt form, this group is protonated, allowing it to form ionic bonds. chembk.comtargetmol.com
The compound is typically supplied as a hydrochloride salt, a formulation that significantly influences its physical and chemical properties. The presence of the hydrochloride salt enhances the molecule's polarity and greatly improves its solubility in polar solvents like water when compared to its free base form. solubilityofthings.com This increased water solubility is due to the ionic character of the hydrochloride. solubilityofthings.com The solid crystalline form is also noted to be hygroscopic, meaning it can absorb moisture from the air. solubilityofthings.com The hydrochloride salt form can also influence the activity of other substances; for instance, certain hydrochloride salts have been observed to block the typical effects of exogenously administered insulin (B600854) in research studies. diabetesjournals.org
From a stereochemical standpoint, this compound is an achiral molecule. ncats.iofda.gov It lacks a stereocenter, meaning it does not have optical activity. fda.gov Adrenalone is a synthetic derivative and the ketone form of adrenaline. chemimpex.comtargetmol.com The primary structural difference is the oxidation of the secondary alcohol in adrenaline to a ketone in Adrenalone.
Spectroscopic and Analytical Signatures for Research Identification
Various analytical techniques are employed to identify and characterize this compound, with spectroscopic methods being particularly important.
Ultraviolet-Visible (UV-Vis) spectroscopy is a common technique for the analysis of Adrenalone. The catechol group acts as the primary chromophore, responsible for absorbing light in the UV region. 182.160.97 In studies of the closely related compound adrenaline in a dilute hydrochloric acid solution, a wavelength of maximum absorbance (λmax) is observed at approximately 279 nm. asianpubs.org For more selective analysis, especially in complex mixtures, Adrenalone can be reacted with iron (II). Molecules containing a catechol group form a purple-colored complex with iron (II), which allows for measurement in the visible region of the spectrum. 182.160.97
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of this compound. sigmaaldrich.com Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are used to confirm the identity and purity of the compound. ichemical.comnih.gov These techniques provide detailed information about the molecule's carbon-hydrogen framework by identifying the distinct chemical environments of the protons and carbon atoms within the structure. This allows researchers to verify the presence and connectivity of the aromatic ring, the methylamino group, the methylene (B1212753) protons adjacent to the ketone, and the catechol hydroxyl groups, ensuring the correct molecular structure. sigmaaldrich.comnih.gov
Mass Spectrometry for this compound Analysis
Mass spectrometry is a pivotal analytical technique for the identification and structural analysis of this compound. chemimpex.com This method measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of the compound and its fragments. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for its analysis. chemimpex.comnih.gov When analyzed, the hydrochloride salt typically dissociates, and the resulting free base, adrenalone, is ionized for detection. lgcstandards.comfda.gov
In positive ionization modes like Electrospray Ionization (ESI), adrenalone (exact mass of 181.0739 u) is typically observed as its protonated molecule, [M+H]⁺, at an m/z of approximately 182. nih.govmassbank.eu The high-resolution mass of this ion can be used to confirm the elemental formula of the compound. nih.gov
The fragmentation pattern of adrenalone in a mass spectrometer provides valuable structural information. Under ESI conditions, the protonated molecule undergoes collision-induced dissociation (CID) to produce a series of characteristic fragment ions. A common initial fragmentation step is the neutral loss of a water molecule (H₂O, 18 Da) from the protonated precursor, resulting in a significant ion at m/z 164. massbank.eu Further fragmentation yields other prominent ions.
In GC-MS, which uses Electron Impact (EI) ionization, the fragmentation can be more extensive. For amines, alpha-cleavage is a dominant fragmentation pathway. libretexts.org In adrenalone, this involves the cleavage of the carbon-carbon bond adjacent to the nitrogen atom, which can lead to the formation of a characteristic iminium ion at m/z 44 (CH₂=N⁺HCH₃), often observed as the base peak in the spectrum. nih.gov Other significant fragments in the GC-MS spectrum of adrenalone are observed at m/z 152 and 137. nih.gov
Detailed research findings from various mass spectrometry experiments are summarized in the tables below.
LC-ESI-MS Data for Adrenalone
This table presents typical data obtained from Liquid Chromatography-Electrospray Ionization-Mass Spectrometry analysis in positive ion mode. The precursor ion is the protonated adrenalone molecule [M+H]⁺.
| Precursor Ion (m/z) | Ionization Mode | Fragment Ion (m/z) | Relative Intensity | Reference |
| 182 | ESI-Positive | 182 | 584 | massbank.eu |
| 182 | ESI-Positive | 164 | 960 | massbank.eu |
| 182 | ESI-Positive | 146 | 999 | massbank.eu |
| 182 | ESI-Positive | 123 | 20 | massbank.eu |
| 182 | ESI-Positive | 118 | 482 | nih.gov |
| 182 | ESI-Positive | 103 | 353 | nih.gov |
GC-EI-MS Data for Adrenalone
This table shows characteristic data from Gas Chromatography-Electron Impact-Mass Spectrometry analysis. The intense peak at m/z 44 is indicative of alpha-cleavage.
| Analysis Method | Top Peak (m/z) | 2nd Highest Peak (m/z) | 3rd Highest Peak (m/z) | Reference |
| GC-MS | 44 | 152 | 137 | nih.gov |
Synthesis Pathways and Chemical Transformations of Adrenalone Hydrochloride
Chemical Synthesis Methodologies for Adrenalone (B1665550) Hydrochloride
The primary route for synthesizing Adrenalone hydrochloride involves the reaction of a catechol derivative with methylamine (B109427). This process has been refined to improve yield, purity, and efficiency, particularly through the use of catalysis.
The foundational method for producing Adrenalone involves the reaction of 2-chloro-3′,4′-dihydroxyacetophenone, also known as 4-(chloroacetyl)catechol, with methylamine. prepchem.comgoogle.com In this nucleophilic substitution reaction, the amine group of methylamine displaces the chlorine atom on the chloroacetyl catechol.
The reaction is typically carried out by suspending finely powdered 4-(chloroacetyl)catechol in an alcohol solvent, to which an aqueous solution of methylamine is added. prepchem.compatsnap.com The reaction generates heat, initially forming the methylamine salt of the catechol derivative. prepchem.com As the reaction proceeds at a moderate temperature, Adrenalone precipitates from the solution as a crystalline solid. prepchem.com The resulting Adrenalone base is then converted to its hydrochloride salt, typically by treatment with hydrochloric acid in a solvent like methanol (B129727) or ethanol. patsnap.comchemicalbook.com
The table below outlines a typical laboratory preparation for Adrenalone.
| Reagent | Quantity | Role |
| 2-chloro-3′,4′-dihydroxyacetophenone | 10 g | Starting Material |
| 60% Aqueous Methylamine Solution | 10 g | Reactant |
| Alcohol | 12 ml | Solvent |
| Dilute Hydrochloric Acid | As needed | Salt formation/Purification |
| Ammonia | As needed | Purification |
| Data sourced from PrepChem.com prepchem.com |
To enhance the efficiency of the synthesis, phase transfer catalysts (PTCs) are employed. patsnap.com PTCs are substances that facilitate the migration of a reactant from one phase into another where the reaction occurs, thereby accelerating the reaction rate. chem-station.com In the synthesis of this compound, which involves reactants in both aqueous (methylamine) and organic (chloroacetyl catechol in alcohol) phases, a PTC can significantly improve the reaction kinetics.
Tetrabutylammonium (B224687) bromide or tetrabutylammonium iodide are effective phase transfer catalysts for this synthesis. patsnap.com The addition of these catalysts accelerates the reaction, shortens the required reaction time, and reduces the formation and accumulation of impurities. patsnap.com This catalytic approach can yield high-quality this compound that may not require further refining, making it a valuable method for producing a high-purity intermediate for subsequent steps. patsnap.com
The following table details reaction conditions from a patented method utilizing a phase transfer catalyst.
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |
| Chloroacetyl Catechol | 10g (0.054mol) | 10g (0.054mol) | 10g (0.054mol) |
| 30% Methylamine in Ethanol | 39g (0.378mol) | 61.3g (0.594mol) | 39g (0.378mol) |
| Tetrabutylammonium Iodide | 0.3g (0.0008mol) | 0.3g (0.0008mol) | 0.6g (0.0012mol) |
| Reaction Temperature | 30°C | 30°C | 30°C |
| Reaction Time | 6 hours | 4 hours | 5 hours |
| Data sourced from Patsnap. patsnap.com |
The synthesis of this compound has been scaled for industrial production, with a focus on yield, purity, and process efficiency. google.com For commercial-scale batches, the reaction between 2-Chloro-3',4'-dihydroxyacetophenone (CDHA) and aqueous methylamine is a key step. google.com A described industrial process reports a molar yield of approximately 56% for this conversion. google.com
Post-reaction, the isolated this compound intermediate requires specific handling and storage conditions. It is typically packed in double polyethylene (B3416737) bags containing a desiccant and stored in high-density polyethylene (HDPE) drums at room temperature to ensure stability. google.com Optimizing the synthesis process is crucial for industrial applications to provide a consistent and high-quality intermediate for the production of L-adrenaline. patsnap.com The use of phase transfer catalysis is one such optimization, as it can eliminate the need for subsequent refining steps, thereby streamlining the manufacturing process. patsnap.com
Derivatization and Analog Synthesis of this compound
This compound is a versatile precursor for the synthesis of adrenaline and its analogs, including photolabile "caged" compounds used in research.
This compound is readily converted to racemic adrenaline (epinephrine) through a reduction reaction. google.com This transformation involves the hydrogenation of the ketone group in the Adrenalone molecule to a secondary alcohol.
The process is typically carried out using a catalyst such as palladium hydroxide (B78521) or palladium on carbon (Pd/C) under a hydrogen atmosphere. google.comyoutube.com In a typical procedure, this compound is dissolved in a solvent system, such as a mixture of purified water and methanol. google.com The catalyst is added, and the mixture is subjected to hydrogen gas at a controlled temperature and pressure until the reaction is complete. google.com Other reducing agents and catalysts, such as Raney nickel or aluminum amalgam, can also be used to effect this conversion. chemicalbook.com The resulting racemic adrenaline can then be resolved into its stereoisomers. chemicalbook.com
| Step | Description |
| Reactant | ~6.5 kg of this compound |
| Solvents | 15 ± 5 L of purified water and 50 ± 5 L of methanol |
| Catalyst | 0.13 ± 0.07 kg of palladium hydroxide |
| Reaction Conditions | Hydrogen at 0.2 bars, 30°C ± 10°C for at least 16 hours |
| Data outlines an industrial process for the hydrogenation of this compound. google.com |
"Caged" analogs of epinephrine (B1671497) are photolabile derivatives that release the active agonist upon exposure to light. nih.gov These compounds are synthesized to allow for precise spatial and temporal control in pharmacological experiments. nih.gov The synthesis involves attaching a photolabile protecting group, commonly a 2-nitrobenzyl group, to the epinephrine molecule. nih.govmdpi.com
During the photochemical release (uncaging) of epinephrine from these analogs, byproducts can be formed. mdpi.com For classical caged compounds where the ortho-nitrobenzyl group is attached directly to the amino group of epinephrine, the uncaging process can lead to the formation of adrenochrome (B1665551), a neurotoxic and cardiotoxic byproduct. mdpi.com
To mitigate this, novel caged analogs have been designed. One such strategy involves introducing a carbamate (B1207046) linker between the 2-nitrobenzyl group and the epinephrine molecule. mdpi.com Studies have shown that the photolysis of this carbamate-type caged epinephrine results in a clean release of the active substance without the formation of the adrenochrome byproduct. mdpi.com
Chemical Reactivity and Degradation Pathways of this compound
The chemical structure of this compound, featuring a catechol ring, a ketone group, and a secondary amine side chain, dictates its reactivity and degradation pathways. The primary routes of transformation involve oxidation of the catechol moiety and reduction of the carbonyl group. The stability of the molecule is also significantly influenced by the pH of its environment, which governs the rate of autoxidation.
The oxidation of this compound is predominantly controlled by the reactivity of its catechol functional group. targetmol.com This is a characteristic feature of catecholamines, which are readily oxidized. unipd.it The process involves the oxidation of the two hydroxyl groups on the aromatic ring to form an ortho-quinone intermediate. unipd.itresearchgate.net This transformation can proceed through a semiquinone free radical intermediate. unipd.it
The general mechanism for catechol oxidation involves the following steps:
Initial Oxidation: The catechol moiety is first converted to an ortho-semiquinone. unipd.it
Quinone Formation: This semiquinone can then undergo disproportionation or further oxidation to yield the corresponding ortho-quinone. unipd.it
Further Reactions: The highly reactive quinone intermediate can then participate in subsequent reactions. A common pathway for catecholamines is an irreversible intramolecular cyclization, where the nitrogen atom of the side chain attacks the quinone ring. unipd.it
Studies on related catecholamines like epinephrine and norepinephrine (B1679862) have shown that their degradation is primarily driven by the oxidation of the catechol moiety. researchgate.net Under oxidative stress conditions, catecholamines readily react with reactive oxygen species (ROS), leading to their oxidation. nih.gov This reactivity highlights the catechol group as the most labile part of the Adrenalone molecule in an oxidative environment.
In contrast to its oxidative behavior, the reduction of this compound is characteristic of its nature as a carbonyl compound. targetmol.com The ketone group on the side chain is susceptible to reduction, which typically converts a ketone into a secondary alcohol. wikipedia.orgchemguide.co.uk
This transformation is a common reaction in organic chemistry, often achieved using metal hydride reducing agents. libretexts.orglibretexts.org Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for the reduction of aldehydes and ketones to their corresponding alcohols. chemguide.co.uklibretexts.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbon atom of the carbonyl group. wikipedia.orglibretexts.org This is followed by protonation of the resulting alkoxide intermediate to yield the alcohol. libretexts.org
While chemically feasible, the in vivo reduction of Adrenalone back to epinephrine (which has a secondary alcohol group instead of a ketone) has not been observed. wikipedia.org
The autoxidation of this compound is highly dependent on the pH of the solution. This phenomenon is well-documented for closely related catecholamines like adrenaline and dopamine (B1211576). researchgate.netnih.govnih.gov The rate of autoxidation is significantly slower in acidic environments and accelerates as the pH becomes neutral to alkaline. nih.govnih.govumn.edu
Research on adrenaline shows that in an acidified environment, autoxidation proceeds very slowly. nih.gov However, in an alkaline medium (pH 10-11), the oxidation process is very rapid. nih.gov Studies on dopamine have further elucidated this pH dependency, showing that at a pH lower than 4.5, autoxidation intermediates begin to accumulate, suggesting that the subsequent cyclization step is rate-limiting. nih.gov The effective onset pH for autoxidation is approximately 5, with the reaction rate increasing markedly at higher pH levels. acs.org At a physiological pH of about 7.4, the autoxidation of dopamine is rapid. nih.gov
This pH-dependent reactivity is due to the protonation state of the catechol hydroxyl groups and the amino group on the side chain. umn.edu Deprotonation of the catechol hydroxyls at higher pH values makes them more susceptible to oxidation.
The table below summarizes the observed effects of pH on the autoxidation of related catecholamines, which provides a model for the behavior of this compound.
| pH Range | Relative Rate of Autoxidation | Observed Changes |
|---|---|---|
| Acidic (pH < 5) | Slow | Solution remains stable for a longer duration; oxidation is inhibited by protonation of the catechol group. nih.govumn.edu |
| Near-Neutral (pH 7-8) | Moderate to Rapid | The solution develops color over time (e.g., pink, orange, red), indicating the formation of oxidation products. nih.gov |
| Alkaline (pH > 9) | Very Rapid | The solution quickly acquires color (e.g., lemon hue) as the oxidation proceeds rapidly. nih.govacs.org |
Pharmacological Mechanisms and Receptor Interactions of Adrenalone Hydrochloride
Adrenergic Receptor Agonism and Specificity
Adrenalone's primary activity is mediated through its interaction with adrenergic receptors, a class of G protein-coupled receptors that are targets for catecholamines like norepinephrine (B1679862) and epinephrine (B1671497). targetmol.commedchemexpress.com However, its affinity and action are not uniform across all adrenergic receptor subtypes, which defines its pharmacological specificity. wikipedia.org
Adrenalone (B1665550) hydrochloride functions primarily as an agonist of alpha-1 (α₁) adrenergic receptors. selleckchem.comadooq.comwikipedia.org This activation is the principal mechanism behind its use as a topical vasoconstrictor and hemostatic agent. targetmol.comwikipedia.org The α₁-adrenergic receptors are Gq protein-coupled receptors. nih.govwikipedia.org Upon agonist binding, the Gq protein activates the enzyme phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). wikipedia.org IP₃ diffuses through the cytosol to bind to receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺). wikipedia.org This increase in intracellular calcium in smooth muscle cells, such as those lining blood vessels, leads to contraction and subsequent vasoconstriction. wikipedia.orgwikipedia.org
Adrenalone hydrochloride is an inhibitor of dopamine (B1211576) beta-oxidase (DBH), also known as dopamine β-monooxygenase. targetmol.commedchemexpress.comnih.gov This enzyme is a critical component in the biosynthesis of catecholamines, catalyzing the hydroxylation of dopamine to form norepinephrine. nih.govwikipedia.org Research has demonstrated that adrenalone at a concentration of 12 μM can inhibit this conversion process. targetmol.comselleckchem.com By inhibiting DBH, adrenalone can attenuate the endogenous production of norepinephrine from dopamine. nih.gov
| Enzyme Target | Action of Adrenalone | Effective Concentration |
| Dopamine Beta-Oxidase (DBH) | Inhibition | 12 μM targetmol.comselleckchem.com |
This compound interacts with the norepinephrine transporter (NET), a key protein responsible for the reuptake of norepinephrine from the synaptic cleft back into presynaptic neurons. medchemexpress.comnih.gov This reuptake is the primary mechanism for terminating noradrenergic signaling. nih.gov Adrenalone is chemically similar to known NET ligands and functions as an inhibitor of NET-mediated substrate transport. medchemexpress.comnih.gov The inhibitory concentration (IC₅₀) of this compound for NET has been reported to be 36.9 μM. targetmol.commedchemexpress.com
Studies on the reduction of substrate uptake by NET in the presence of adrenalone have yielded varied results.
| Parameter | Value |
| IC₅₀ for NET | 36.9 μM targetmol.commedchemexpress.com |
| Substrate Uptake Reduction | Reduced by 99% at 10 μM and 27% at 100 μM targetmol.com |
| Substrate Uptake Reduction | Reduced to 99% of control at 10 μM and 27% of control at 100 μM selleckchem.com |
In contrast to its pronounced activity at alpha-1 receptors, adrenalone has little affinity for beta (β) adrenergic receptors. wikipedia.org This characteristic distinguishes it from epinephrine, which is a non-selective agonist of all adrenergic receptors, including α₁, α₂, β₁, β₂, and β₃ subtypes. wikipedia.org The low affinity for beta receptors accounts for the compound's more selective vasoconstrictor effects without the significant cardiac stimulation typically associated with beta-1 receptor activation or the vasodilation and bronchodilation mediated by beta-2 receptors. wikipedia.org
Neurotransmitter System Modulation
The interactions of this compound with specific enzymes and transporters lead to a broader modulation of neurotransmitter systems, particularly the monoaminergic system. nih.gov Monoamine neurotransmitters, which include norepinephrine and dopamine, play crucial roles in regulating a wide array of physiological and cognitive processes. tmc.edunih.gov
Adrenalone's inhibition of the norepinephrine transporter (NET) directly modulates monoaminergic neurotransmission. medchemexpress.comnih.gov By blocking the reuptake of norepinephrine, adrenalone effectively increases the concentration of this neurotransmitter in the synaptic space. nih.gov This enhancement of noradrenergic signaling can potentiate the effects mediated by both alpha and beta-adrenergic receptors, although adrenalone's direct action is primarily on the alpha-1 subtype. wikipedia.orgnih.gov This mechanism of action—inhibiting neurotransmitter reuptake—is a common strategy for modulating monoaminergic systems. nih.gov
Anticholinergic Activity
While this compound's primary activity is adrenergic, its potential for anticholinergic effects warrants consideration due to the presence of muscarinic receptors in tissues where Adrenalone is active, such as the adrenal medulla. Muscarinic receptors are involved in the release of adrenal catecholamines. However, there is currently no direct scientific evidence to suggest that this compound binds to or has any significant antagonist activity at muscarinic cholinergic receptors. Its chemical structure does not share the typical pharmacophore of common anticholinergic agents. Therefore, any anticholinergic activity is not considered a primary or clinically relevant mechanism of action for this compound.
Histamine (B1213489) H(1)- and H(2)-Receptor Modulation
The interaction of this compound with histamine H(1) and H(2) receptors has not been a primary focus of research, and direct binding studies are scarce. Histamine receptors are known to modulate the release of catecholamines. For instance, studies have shown that histamine H(2) receptor antagonists can selectively suppress stress-stimulated noradrenaline secretion, while H(1) receptor antagonists have little effect on this process. youtube.com Given that Adrenalone is a catecholamine, it is plausible that its release and activity could be indirectly influenced by agents that modulate histamine receptors. However, there is no direct evidence to indicate that this compound itself binds to or modulates H(1) or H(2) receptors. Its pharmacological actions are predominantly attributed to its effects on the adrenergic system.
Structure-Activity Relationships in this compound and Analogs
The biological activity of this compound and its analogs is intrinsically linked to their chemical structure. Specific functional groups and their spatial arrangement determine the affinity and efficacy of these compounds at their target receptors.
Influence of Methylamino Group on Bioactivity
The methylamino group (-NHCH3) on the ethylamine (B1201723) side chain of Adrenalone is a critical determinant of its bioactivity. In the broader class of phenylethylamines, the nature of the substituent on the amino group significantly influences receptor selectivity and agonist activity. The presence of a secondary amine, as in Adrenalone, is generally associated with potent direct-acting agonist activity at adrenergic receptors.
This methylamino group, which is protonated at physiological pH, is crucial for the initial binding to adrenergic receptors. It forms a key ionic bond with a negatively charged aspartic acid residue in the third transmembrane helix of the receptor. researchgate.net This strong electrostatic interaction serves to anchor the molecule in the binding pocket, facilitating further interactions that lead to receptor activation. While the methyl group itself is small, its presence distinguishes Adrenalone from its primary amine analog and contributes to its specific pharmacological profile.
| Functional Group | Importance in Bioactivity | Type of Interaction |
| Methylamino Group | Crucial for receptor binding and agonist activity. | Forms an ionic bond with an aspartic acid residue in the adrenergic receptor. |
Hydrogen Bonding and Ionic Interactions with Receptors
Beyond the initial ionic interaction of the methylamino group, the binding of Adrenalone to adrenergic receptors is stabilized by a network of hydrogen bonds. The catechol moiety, with its two hydroxyl groups on the phenyl ring, plays a pivotal role in this regard. These hydroxyl groups form hydrogen bonds with serine residues located in the fifth transmembrane helix of the β-adrenergic receptor. researchgate.net
Although Adrenalone has a ketone group instead of the β-hydroxyl group found in epinephrine, the remaining hydroxyl groups on the aromatic ring are vital for high-affinity binding. The combination of the ionic bond from the methylamino group and the hydrogen bonds from the catechol hydroxyls ensures a precise orientation of the ligand within the receptor's binding site, which is a prerequisite for triggering the conformational changes that lead to receptor activation and the subsequent physiological response.
| Interaction Type | Interacting Groups on Adrenalone | Receptor Residues Involved (in adrenergic receptors) |
| Ionic Interaction | Protonated Methylamino Group | Aspartic Acid |
| Hydrogen Bonding | Catechol Hydroxyl Groups | Serine |
Biological Activities and Physiological Responses to Adrenalone Hydrochloride
Cardiovascular System Effects and Research
Adrenalone (B1665550) hydrochloride's impact on the cardiovascular system is a key area of research, focusing on its vasoconstrictive properties and its influence on blood pressure and heart rate.
Adrenalone hydrochloride is recognized for its utility as a topical vasoconstrictor and hemostatic agent. selleckchem.comwikipedia.orgmedchemexpress.com Its mechanism of action is primarily centered on its activity as an adrenergic agonist with a strong preference for α1-adrenergic receptors, while exhibiting minimal affinity for beta receptors. wikipedia.org
The α1-adrenergic receptors are Gq-coupled protein receptors located on the smooth muscle cells of blood vessels. wikipedia.orgnih.gov The binding of an agonist like adrenalone initiates a signaling cascade that activates phospholipase C. nih.gov This enzyme then leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). nih.gov The subsequent increase in intracellular IP3 triggers the release of calcium ions (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction. wikipedia.orglibretexts.org This contraction of the vascular smooth muscle results in vasoconstriction, the narrowing of blood vessels. wikipedia.orglibretexts.org In the context of topical application, this localized vasoconstriction reduces blood flow to the area, which contributes to hemostasis, the cessation of bleeding. selleckchem.comwikipedia.org
The hemostatic effect of catecholamines like adrenaline, and by extension adrenalone, is also linked to their ability to enhance platelet aggregation and activate coagulation pathways, further promoting the formation of a blood clot. mdpi.com
| Step | Description | Key Molecules/Receptors Involved |
|---|---|---|
| 1. Receptor Binding | This compound binds to α1-adrenergic receptors on vascular smooth muscle cells. | Adrenalone, α1-Adrenergic Receptor |
| 2. G-Protein Activation | The receptor, being a Gq-coupled receptor, activates the Gq protein. | Gq protein |
| 3. Enzyme Activation | The activated Gq protein stimulates the enzyme phospholipase C. | Phospholipase C |
| 4. Second Messenger Production | Phospholipase C catalyzes the formation of inositol triphosphate (IP3) and diacylglycerol (DAG). | IP3, DAG |
| 5. Calcium Release | IP3 triggers the release of stored calcium ions (Ca2+) from the sarcoplasmic reticulum into the cytoplasm. | Calcium ions (Ca2+) |
| 6. Muscle Contraction | The increased intracellular Ca2+ concentration leads to the contraction of the smooth muscle cells. | - |
| 7. Physiological Effect | The contraction of vascular smooth muscle results in the narrowing of blood vessels (vasoconstriction). | - |
Due to its primary action as a localized vasoconstrictor, this compound has limited systemic effects on blood pressure and heart rate when applied topically. wikipedia.org Research indicates that its hypertensive, or blood pressure-increasing, action is significantly weaker than that of epinephrine (B1671497), estimated to be about 0.5% as potent at equivalent plasma concentrations. wikipedia.org The localized vasoconstriction also limits its absorption into the bloodstream, further minimizing systemic cardiovascular effects. wikipedia.org
In a study involving the endotracheal administration of adrenaline for hemostasis, no statistically significant immediate changes were observed in the heart rate or systolic blood pressure of the patients. nih.gov This finding supports the concept that localized application of adrenergic agonists does not necessarily lead to systemic cardiovascular responses.
For comparison, intravenous infusions of adrenaline in healthy subjects have demonstrated dose-dependent effects. Higher doses lead to an increase in heart rate and systolic blood pressure, while lower doses can cause a decrease in diastolic blood pressure. nih.gov Given adrenalone's substantially lower potency, significant alterations in blood pressure and heart rate are not anticipated with its standard topical use.
Metabolic Pathway Investigations Related to this compound
Adrenalone's structural similarity to endogenous catecholamines positions it as a compound of interest in the study of their metabolic pathways.
Adrenalone is the ketone form of epinephrine (adrenaline). wikipedia.org While it is a synthetic compound, there is evidence to suggest that a similar structure may arise endogenously. Research has pointed to the existence of an enzyme named "adrenaline dehydrogenase," which is capable of catalyzing the oxidation of adrenaline and noradrenaline into their corresponding keto forms, adrenalone and noradrenalone. researchgate.net Furthermore, adrenalone has reportedly been detected in the blood of rabbits, lending support to the hypothesis that it can be a naturally occurring metabolite in catecholamine pathways. researchgate.net However, it is also noted that in vivo reduction of adrenalone back to epinephrine has not been observed. wikipedia.org
In vivo, this compound is metabolized through pathways similar to those of adrenaline and noradrenaline. wikipedia.org The primary enzymes responsible for its breakdown are catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO). wikipedia.orgwikipedia.org
A significant aspect of adrenalone's role in catecholamine metabolism is its inhibitory effect on a key enzyme in their synthesis. Adrenalone has been shown to be an inhibitor of dopamine (B1211576) β-hydroxylase (also known as dopamine β-oxidase). medchemexpress.comtargetmol.comnih.gov This enzyme is crucial for the conversion of dopamine into norepinephrine (B1679862). patsnap.com By inhibiting this step, adrenalone can modulate the biosynthesis of norepinephrine, which in turn can affect the levels of both norepinephrine and its subsequent product, epinephrine. patsnap.comresearchgate.net This inhibitory action suggests that adrenalone can directly influence the metabolic flux within the catecholamine synthesis pathway.
Several enzymes are implicated in the metabolic pathways of this compound, both in its breakdown and its interaction with catecholamine synthesis.
The catabolism of adrenalone involves two principal enzymes:
Catechol-O-methyltransferase (COMT) : This enzyme catalyzes the methylation of the catechol nucleus of adrenalone. wikipedia.orgpharmaguideline.com
Monoamine oxidase (MAO) : This enzyme is responsible for the oxidative deamination of the amine side chain. wikipedia.orgpharmaguideline.com
The metabolic process can proceed in either order, with initial metabolization by MAO followed by COMT, or vice versa. wikipedia.org The final product in both sequences is 3-O-methyl-N-demethyladrenalone, which is then conjugated with sulfate (B86663) or glucuronide before being excreted by the kidneys. wikipedia.org
In addition to its catabolism, adrenalone's interaction with catecholamine synthesis highlights the role of another enzyme:
Dopamine β-hydroxylase (DBH) : Adrenalone acts as an inhibitor of this enzyme, thereby blocking the conversion of dopamine to norepinephrine. medchemexpress.comtargetmol.comnih.gov
Furthermore, the potential for adrenalone to be an endogenous metabolite introduces another enzyme into its metabolic landscape:
Adrenaline dehydrogenase : This enzyme has been proposed to catalyze the oxidation of adrenaline to form adrenalone. researchgate.net
| Enzyme | Role in Relation to Adrenalone | Metabolic Process |
|---|---|---|
| Catechol-O-methyltransferase (COMT) | Metabolizes adrenalone | Catabolism (O-methylation) |
| Monoamine oxidase (MAO) | Metabolizes adrenalone | Catabolism (Oxidative deamination) |
| Dopamine β-hydroxylase (DBH) | Inhibited by adrenalone | Anabolism (Norepinephrine synthesis) |
| Adrenaline dehydrogenase (putative) | Forms adrenalone from adrenaline | Metabolism (Oxidation) |
Radioprotective Effects and Oxidative Stress Research
Research into the biological activities of this compound has explored its potential role in mitigating the effects of oxidative stress, a key factor in radiation-induced damage. While direct studies labeling this compound as a radioprotective agent are limited, its inherent chemical properties, particularly its antioxidant and radical-scavenging capabilities, form the basis of this area of investigation. The mechanism of radioprotection is often linked to a compound's ability to neutralize reactive oxygen species (ROS) generated by ionizing radiation, thereby preventing or reducing damage to vital cellular components.
This compound's potential to mitigate oxidative stress is primarily attributed to its catechol functional group. selleckchem.com Oxidation reactions involving Adrenalone are governed by this part of the molecule. selleckchem.com Catecholamines, a class of molecules to which Adrenalone belongs, are recognized for their antioxidant activities. selleckchem.comnih.gov Adrenalone is the ketone form of epinephrine (adrenaline). selleckchem.comwikipedia.org Studies on the closely related compound, L-adrenaline, have demonstrated effective in vitro antioxidant and radical scavenging activity. nih.gov This activity is a key factor in protecting against oxidative damage. nih.gov
The antioxidant mechanism of catecholamines involves the scavenging of various free radicals. nih.gov While research on Adrenalone is specific, the broader understanding of catecholamines suggests that the dihydroxy-phenyl (catechol) moiety is crucial for this antioxidant effect. This structure allows for the donation of hydrogen atoms to neutralize free radicals, thus preventing them from causing cellular damage.
| Antioxidant Assay | Observed Activity for Related Catecholamines (e.g., L-adrenaline) |
|---|---|
| Free Radical Scavenging | Demonstrated effective scavenging of stable radicals like DPPH and ABTS. nih.gov |
| Superoxide (B77818) Anion Radical Scavenging | Shows activity in neutralizing superoxide anion radicals (O₂⁻). nih.gov |
| Reducing Ability | Capable of reducing ferric (Fe³⁺) and cupric (Cu²⁺) ions. nih.gov |
| Lipid Peroxidation Inhibition | Inhibits the peroxidation of lipids, a key process in oxidative cell damage. nih.gov |
Specific research using pulse radiolysis has provided direct evidence of Adrenalone's interaction with products of water radiolysis, namely hydrated electrons (e⁻aq) and hydroxyl radicals (•OH). In experimental settings, the reduction of Adrenalone by hydrated electrons has been observed. selleckchem.comtargetmol.com
A key finding from these studies is that in nitrogenated aqueous solutions of Adrenalone (0.1 mM) containing tert-butyl alcohol, the reduction by hydrated electrons results in identical transient spectra. selleckchem.comtargetmol.com This outcome indicates that all hydroxyl radicals have been effectively scavenged. selleckchem.comtargetmol.com This demonstrates a direct mechanism by which Adrenalone can neutralize the highly reactive and damaging hydroxyl radical, a primary species produced during the radiolysis of water and a major contributor to radiation-induced cellular damage.
During these reactions, Adrenalone exhibits dual chemical behavior: it acts like a carbonyl compound during reduction by hydrated electrons, while its oxidation reactions are primarily dictated by the catechol group. selleckchem.com
| Reactant Species | Interaction with Adrenalone | Significance |
|---|---|---|
| Hydrated Electron (e⁻aq) | Reduces Adrenalone, with the reaction involving the carbonyl group. selleckchem.com | Demonstrates reactivity with reducing species formed during radiolysis. |
| Hydroxyl Radical (•OH) | Effectively scavenged by Adrenalone in aqueous solutions. selleckchem.comtargetmol.com | Indicates a direct mechanism for neutralizing a major damaging radical. |
Antineoplastic Activity Research
In addition to its other biological activities, Adrenalone has been investigated for potential antineoplastic, or anticancer, properties. Research in this area has provided evidence that Adrenalone can inhibit the growth of certain types of tumors. Specifically, studies have shown that this compound exhibits antineoplastic activity and has been demonstrated to inhibit the growth of Ehrlich ascites tumors in murine models. chemicalbook.com This finding suggests a potential role for Adrenalone in cancer research, although the mechanisms behind this activity require further elucidation.
| Research Area | Key Finding | Model System |
|---|---|---|
| Antineoplastic Activity | Adrenalone displays antineoplastic activity and inhibits tumor growth. chemicalbook.com | Ehrlich ascites tumors in mice. chemicalbook.com |
Advanced Analytical Methodologies for Adrenalone Hydrochloride Research
Chromatographic Techniques in Adrenalone (B1665550) Hydrochloride Analysis
Chromatography, particularly high-performance liquid chromatography (HPLC), stands as a cornerstone for the analysis of pharmaceutical compounds like Adrenalone hydrochloride. veeprho.comrroij.com Its high resolution and sensitivity make it indispensable for separating the active pharmaceutical ingredient (API) from related substances and degradation products. researchgate.netresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for impurity profiling. veeprho.com The goal of impurity profiling is the detection, identification, and quantification of impurities in bulk drugs and pharmaceutical formulations. rroij.com HPLC methods, particularly reversed-phase HPLC (RP-HPLC), are widely developed and validated for this purpose. researchgate.netresearchgate.net
A typical HPLC method for impurity profiling involves developing a separation system capable of resolving the main component (this compound) from all potential impurities, which may include starting materials, by-products of synthesis, and degradation products. researchgate.net The method's development focuses on optimizing parameters such as the stationary phase (column), mobile phase composition, flow rate, and detector wavelength to achieve the desired separation and sensitivity. researchgate.net
Key aspects of using HPLC for purity and impurity profiling include:
Method Development: A systematic approach is taken to develop a novel, efficient, and convenient reversed-phase HPLC method. Successful separation is often achieved on columns like a C18 column with a suitable mobile phase, such as a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer. researchgate.net
Validation: The developed method must be validated according to regulatory guidelines (e.g., ICH) to ensure it is accurate, precise, specific, linear, and robust. researchgate.net This validation confirms the method's reliability for its intended purpose. researchgate.net
Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies are performed. This compound would be subjected to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products. dphen1.com The HPLC method must be able to separate these degradation products from the intact drug. lcms.cz
Below is a table representing a hypothetical HPLC method for this compound analysis, based on common practices for similar compounds.
| Parameter | Condition | Purpose |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a non-polar stationary phase for separating compounds based on hydrophobicity. |
| Mobile Phase | Gradient or Isocratic mixture of Acetonitrile and Phosphate Buffer | The organic modifier and aqueous buffer are adjusted to achieve optimal separation of Adrenalone and its impurities. researchgate.net |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase through the column, affecting resolution and analysis time. researchgate.net |
| Detection | UV Spectrophotometer at a specific wavelength (e.g., 280 nm) | Allows for the detection and quantification of Adrenalone and impurities that absorb UV light. |
| Column Temperature | Ambient or controlled (e.g., 30 °C) | Temperature can affect the viscosity of the mobile phase and the kinetics of separation. |
For the structural elucidation of unknown impurities detected during HPLC analysis, hyphenated techniques are essential. ijprajournal.com High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOF MS) is a powerful tool for this purpose. ajpaonline.com This technique combines the superior separation capabilities of HPLC (or more advanced Ultra-Performance Liquid Chromatography, UPLC) with the high-resolution and accurate mass measurement capabilities of QTOF mass spectrometry. ajpaonline.com
The process involves:
Separation: The sample containing this compound and its impurities is injected into the HPLC system, where the components are separated.
Ionization: As each component elutes from the column, it enters the mass spectrometer and is ionized, typically using electrospray ionization (ESI).
Mass Analysis: The QTOF analyzer measures the mass-to-charge ratio (m/z) of the ions with very high accuracy. This allows for the determination of the elemental composition of the parent ion of the impurity.
Fragmentation (MS/MS): The parent ion can be fragmented, and the masses of the resulting fragment ions are measured. This fragmentation pattern provides structural information that helps in identifying the impurity. ajpaonline.com
The combination of retention time data from HPLC, accurate mass data of the molecular ion, and its fragmentation pattern from QTOF-MS/MS provides a high degree of confidence in the identification of unknown impurities and degradation products. dphen1.comajpaonline.com
Spectrophotometric Approaches for this compound Determination
Spectrophotometric methods offer simple, rapid, and cost-effective alternatives for the quantification of this compound, particularly in pharmaceutical formulations. These methods are typically based on chemical reactions that produce a colored product, which can be measured using a UV-Visible spectrophotometer.
Flow Injection Analysis (FIA) coupled with chemiluminescence (CL) detection is a highly sensitive method for determining catecholamines like this compound. researchgate.net This technique relies on the measurement of light emitted from a chemical reaction.
One approach is based on the inhibitory effect of catecholamines on a known chemiluminescence reaction. For instance, the reaction between luminol (B1675438) and an oxidizing agent like potassium hexacyanoferrate (III) in an alkaline medium produces light. researchgate.net The presence of this compound can inhibit this reaction, causing a decrease in the CL signal that is proportional to its concentration. researchgate.net
Another approach involves the direct oxidation of the catecholamine, which generates chemiluminescence. A proposed method for compounds like epinephrine (B1671497) involves oxidation with potassium permanganate (B83412) in an acidic medium, with formaldehyde (B43269) added to enhance sensitivity. rsc.org The intensity of the emitted light is directly related to the concentration of the analyte. This flow-injection method allows for a high sample throughput, with the potential to measure up to 80 solutions per hour. rsc.org
| Parameter | Reagents/Conditions | Principle |
| Method 1 | Luminol, Potassium Hexacyanoferrate (III), Alkaline Medium | Inhibition of the luminol-hexacyanoferrate CL reaction by Adrenalone. researchgate.net |
| Method 2 | Potassium Permanganate, Formaldehyde, Acidic Medium | Chemiluminogenic oxidation of Adrenalone. rsc.org |
| Detection | Chemiluminescence Detector | Measures the light emitted from the chemical reaction. |
| Analysis Type | Flow Injection Analysis (FIA) | Provides rapid and automated analysis. |
This indirect spectrophotometric method is based on the oxidation of this compound. The catechol moiety of the molecule is readily oxidized. selleckchem.com The general principle involves reacting the drug with a known excess of an oxidizing agent. The amount of unreacted oxidizing agent is then determined by reacting it with a colored dye, causing the dye's color to be bleached. The change in absorbance of the dye is then measured.
One such method uses N-bromosuccinimide (NBS) as the oxidizing agent in an acidic medium. researchgate.net The residual NBS is then used to bleach the color of Calcon dye. The decrease in the concentration of NBS, due to its reaction with Adrenalone, leads to a smaller bleaching effect on the dye. Therefore, the absorbance of the dye at its maximum wavelength (λmax = 510 nm) increases linearly with the concentration of the drug. researchgate.net
Another method employs hydrogen peroxide (H2O2) as the oxidizing agent in a basic medium, in the presence of 2,6-Dichlorophenolindophenol dye. uobaghdad.edu.iq The drug is oxidized by the H2O2, and the remaining oxidant quantitatively shows the color of the dye. The decrease in the blue color of the dye, measured at λmax 552 nm, is proportional to the concentration of the drug. uobaghdad.edu.iq
| Oxidizing Agent | Dye / Reagent | Medium | Wavelength (λmax) | Principle |
| N-Bromosuccinimide (NBS) | Calcon | Acidic | 510 nm | The drug reacts with NBS. Residual NBS bleaches the dye. Absorbance is proportional to drug concentration. researchgate.net |
| Hydrogen Peroxide (H2O2) | 2,6-Dichlorophenolindophenol | Basic | 552 nm | The drug is oxidized by H2O2. The remaining H2O2 produces color with the dye. The bleaching of the color is measured. uobaghdad.edu.iq |
| Iron (III) | 4,7-diphenyl-1,10-phenanthroline | N/A | 533 nm | The drug reduces Fe(III) to Fe(II). The resulting Fe(II) forms a colored complex with the reagent. irapa.org |
Other Analytical Techniques for this compound and Related Compounds
Besides HPLC and spectrophotometry, other analytical techniques can be applied for the analysis of this compound and its related compounds. These methods are often used for specific purposes, such as separation of impurities or analysis in different matrices. rroij.comijprajournal.com
Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC): These are planar chromatographic techniques used for the separation and isolation of impurities. ijprajournal.com They are often employed for qualitative analysis and as a cost-effective alternative to HPLC for certain applications. ijprajournal.com
Capillary Electrophoresis (CE): This technique separates compounds based on their charge-to-mass ratio in a capillary filled with an electrolyte. It offers high efficiency and requires very small sample volumes, making it suitable for the analysis of catecholamines.
Gas Chromatography (GC): While less common for non-volatile compounds like this compound, GC can be used for the analysis of volatile impurities or after derivatization of the analyte to make it more volatile. ijprajournal.com It is particularly useful for identifying residual solvents. ijprajournal.com
Preclinical and Mechanistic Investigations of Adrenalone Hydrochloride
In Vitro Studies on Cellular Models
Effects on Substrate Uptake in Cellular Systems
Adrenalone (B1665550), acting as an adrenergic agonist, influences metabolic processes by modulating the availability of energy substrates. As a hormone, it acts on nearly all body tissues by binding to adrenergic receptors wikipedia.org. Its effects are dependent on the specific tissue and the expression of different adrenergic receptor subtypes wikipedia.org. For instance, adrenaline, a closely related compound, triggers a cascade of metabolic changes by binding to α₁, α₂, β₁, β₂, and β₃ receptors wikipedia.org.
One of the key effects observed is the increase in blood glucose and fatty acids, which serve as essential substrates for energy production throughout the body's cells wikipedia.org. In liver cells, adrenaline stimulates glycogenolysis—the breakdown of glycogen into glucose—through its action on both alpha and beta-adrenergic receptors, leading to the release of glucose into the bloodstream wikipedia.org. The binding to β2 receptors on hepatocytes activates a G-protein-coupled mechanism, which ultimately increases cyclic AMP production and facilitates this glucose release wikipedia.org.
Impact on Neurotransmitter Release in Neuroscience Studies
In the context of neuroscience, adrenalone's parent compound, adrenaline, has been shown to modulate synaptic transmission. Research on the neuromuscular junction of the rat soleus muscle indicates that adrenaline can facilitate the release of neurotransmitters. Specifically, studies have demonstrated that adrenaline (at a concentration of 10 μM) can increase both spontaneous and evoked quantal release of acetylcholine nih.gov.
The investigation revealed that adrenaline not only increased the number of acetylcholine quanta released upon nerve stimulation by 62% but also enhanced the synchronization of their secretion nih.gov. This synchronizing effect is a key mechanism by which adrenaline facilitates synaptic transmission at the motor nerve endings nih.gov. This action is part of the broader "fight or flight" response, where norepinephrine (B1679862) and epinephrine (B1671497) (adrenaline) are released, leading to various physiological effects mediated by adrenergic receptors nih.gov. The release of these catecholamines from presynaptic terminals is initiated by an influx of calcium, which causes vesicles containing the neurotransmitter to fuse with the cell membrane and release their contents into the synaptic cleft nih.gov.
In Vivo Animal Model Research
Adrenalone Detection in Biological Fluids (e.g., Rabbit Blood)
The detection and quantification of adrenalone and similar catecholamines in biological fluids are crucial for pharmacokinetic studies. Historical methods have been developed for the estimation of adrenaline in the blood of normal rabbits nih.gov. These early studies laid the groundwork for understanding the circulating levels of endogenous catecholamines. More modern and sensitive techniques, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (HILIC-MS-MS), are now commonly employed for the analysis of various compounds in rabbit blood nih.govresearchgate.net. These methods offer high repeatability, accuracy, and low limits of detection, making them suitable for detailed pharmacokinetic analyses nih.gov. For example, a HILIC-MS-MS method developed for other substances in rabbit blood demonstrated excellent linearity and a limit of detection as low as 0.016 to 0.082 ng/mL nih.gov.
Topical Administration and Distribution in Tissues (e.g., Rabbit Eyes)
The rabbit eye serves as a common and effective in vivo model for studying the ocular distribution of topically applied drugs like adrenalone hydrochloride nih.govresearchgate.net. Studies involving the topical application of 2% adrenaline hydrochloride in rabbits have been conducted to observe its effects on intraocular pressure and pupil dilation nih.gov.
Research has shown that following topical instillation, adrenaline is absorbed and distributed throughout various ocular tissues . In one study, the peak plasma level of topically applied adrenaline in rabbits was reached at 150 minutes . A comparison between albino and pigmented rabbits revealed that 30 minutes after application, the total adrenaline concentration was higher in the pigmented iris and ciliary body than in the corresponding albino tissues . However, at 180 minutes, this difference was no longer apparent, suggesting that the initial higher uptake in pigmented tissues is not due to pigment binding but may relate to a difference in the density of adrenergic neurons . The presence of preservatives like benzalkonium chloride in the formulation can enhance the permeability of adrenaline into the eye, leading to a more pronounced physiological effect nih.gov.
Influence on Mineral and Trace Element Status in Stress Models
Animal models of stress, induced by the administration of adrenaline, have been used to investigate the resulting changes in mineral and trace element levels in various tissues. Studies in rats have shown that adrenaline injections lead to significant alterations in the homeostasis of elements such as copper (Cu), zinc (Zn), magnesium (Mg), and calcium (Ca) in erythrocytes and the liver nih.govresearchgate.net.
A single injection of adrenaline caused a dramatic and sustained increase in Zn, Mg, and Ca levels in both erythrocytes and the liver, which did not return to control levels after 24 hours nih.govresearchgate.net. Copper levels also increased in these tissues but returned to baseline within 24 hours nih.govresearchgate.net. Repeated adrenaline injections, modeling chronic stress, resulted in a sustained increase of Cu and Zn in erythrocytes and Mg in the liver nih.govresearchgate.net. These findings indicate that adrenaline administration causes profound and, in some cases, lasting changes in the distribution of essential minerals and trace elements researchgate.netscispace.com.
Interactive Data Table: Effect of Single Adrenaline Injection on Rat Liver Mineral and Trace Element Levels
| Element | Change after 30 mins | Change after 24 hours |
| Copper (Cu) | ▲ Increased 1.67 times | ▲ Increased 1.25 times |
| Zinc (Zn) | ▲ Significant Increase | Sustained Increase |
| Magnesium (Mg) | ▲ Significant Increase | Sustained Increase |
| Calcium (Ca) | ▲ Significant Increase | Sustained Increase |
This table summarizes the findings from studies on rats, indicating the relative change compared to control groups. "Sustained Increase" denotes levels that did not return to baseline after 24 hours. nih.govresearchgate.netscispace.com
Future Directions and Research Gaps in Adrenalone Hydrochloride Studies
Elucidation of Unfully Understood Pharmacological Mechanisms
Adrenalone (B1665550) is recognized as an adrenergic agonist that primarily targets alpha-1 adrenergic receptors, distinguishing it from epinephrine (B1671497), which has a strong affinity for both alpha and beta receptors wikipedia.org. Its vasoconstrictive and hemostatic properties are attributed to this alpha-1 agonism selleckchem.com. However, the full spectrum of its pharmacological activity is not completely understood. Research has shown that adrenalone hydrochloride also acts as an inhibitor of dopamine (B1211576) β-oxidase, the enzyme that converts dopamine to norepinephrine (B1679862), with an IC50 of 36.9 μM targetmol.com.
Table 1: Known Molecular Interactions of Adrenalone
| Molecular Target | Type of Interaction | Interacting Residues/Mechanism |
| Alpha-1 Adrenergic Receptors | Agonist | Primary mechanism for vasoconstriction wikipedia.orgselleckchem.com. |
| Dopamine β-Oxidase | Inhibitor | Inhibits conversion of dopamine to norepinephrine (IC50: 36.9 μM) selleckchem.comtargetmol.com. |
| Norepinephrine Transporter (NET) | Ligand Binding | Interacts with Asp75 (ionic bond), Phe72, Tyr152, Phe317 (hydrophobic), and Ala145 (hydrogen bond) selleckchem.comtargetmol.com. |
Exploration of Novel Biological Activities and Therapeutic Potential
The current therapeutic application of this compound is limited to its role as a topical hemostatic and vasoconstrictor, often used to prolong the action of local anesthetics wikipedia.org. However, its unique chemical properties suggest that its therapeutic potential may be broader. A significant area of interest is the development of adrenalone diesters as a site-specific drug delivery system nih.gov.
One study found that while adrenalone itself is practically inactive when delivered intraocularly, its diester derivatives, such as diisovaleryl adrenalone, lead to the formation of active epinephrine specifically in the iris-ciliary body nih.gov. This suggests a pro-drug approach where adrenalone derivatives could be used to deliver epinephrine to targeted ocular tissues, potentially for managing conditions like glaucoma. This finding opens up a promising avenue for ophthalmological research, repositioning adrenalone from an active agent to a component of a sophisticated delivery system nih.gov. Further research should explore other ester derivatives and their potential for targeted delivery to different tissues, as well as investigate other biological activities beyond its adrenergic effects.
Development of Advanced Analytical Techniques for Trace Analysis
The ability to detect and quantify minute amounts of this compound and its metabolites in biological matrices is essential for detailed pharmacokinetic and toxicological studies. While specific methods for adrenalone are not extensively detailed in the literature, advancements in analytical chemistry offer powerful tools for such trace analysis mdpi.comresearchgate.net. Techniques like high-performance liquid chromatography (HPLC) have been used in research settings to study adrenalone and its derivatives nih.gov.
Future development should focus on creating highly sensitive and selective analytical methods. Mass spectrometry (MS) coupled with separation techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), is a powerful tool for measuring trace levels of pharmaceutical compounds in complex samples like blood, plasma, or urine mdpi.com. The development of such methods would enable precise quantification of adrenalone absorption after topical application and accurately characterize its metabolic fate. For instance, it is known that adrenalone is metabolized by catechol-O-methyl transferase (COMT) and monoamine oxidase (MAO), but sensitive analytical methods would allow for precise tracking of these metabolic pathways in vivo wikipedia.org.
Table 2: Potential Analytical Techniques for this compound Research
| Technique | Application | Potential Advantages |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of adrenalone and its derivatives nih.gov. | Established and reliable for pharmaceutical analysis. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Trace analysis in biological matrices (e.g., plasma, urine) mdpi.com. | High sensitivity and selectivity for complex samples. |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Trace element analysis (not directly for adrenalone, but for related elemental studies) researchgate.net. | Extremely low detection limits for metals. |
| Solid-Phase Extraction (SPE) | Sample clean-up and pre-concentration before analysis mdpi.com. | Enhances sensitivity and reduces matrix interference. |
Interdisciplinary Research Collaborations for this compound Advancement
Advancing the study of this compound will require a multi-faceted approach, integrating expertise from various scientific disciplines. Collaborations between pharmacologists, medicinal chemists, analytical chemists, toxicologists, and clinicians are essential to bridge the existing research gaps.
Pharmacology and Medicinal Chemistry: To synthesize novel adrenalone derivatives (like the diesters) and elucidate their detailed mechanisms of action and structure-activity relationships nih.gov.
Analytical Chemistry: To develop and validate robust bioanalytical methods for the trace detection of adrenalone and its metabolites, which is fundamental for pharmacokinetic and toxicology studies mdpi.com.
Toxicology and Pathology: To conduct comprehensive safety assessments and study the long-term effects of adrenalone and its derivatives on biological systems toxicology.org.
Materials Science and Drug Delivery: To design innovative formulations and delivery systems, such as the site-specific pro-drug approach, to enhance therapeutic efficacy and minimize potential side effects nih.gov.
Such interdisciplinary efforts will be pivotal in fully characterizing this compound, exploring its untapped therapeutic potential, and ensuring a complete understanding of its safety profile.
Q & A
Q. How can researchers verify the purity of Adrenalone hydrochloride for experimental use?
To confirm purity, researchers should employ high-performance liquid chromatography (HPLC) with UV detection at 254 nm, referencing retention time comparisons against certified standards. Additionally, elemental analysis (C, H, N, Cl) should match theoretical values for molecular formula C₉H₁₂ClNO₃ (calculated molecular weight: 217.65 g/mol). Purity thresholds >98% are typically required for pharmacological studies .
Q. What solvent systems are suitable for preparing this compound stock solutions?
this compound dissolves at 30 mg/mL in DMSO at 25°C. For aqueous solutions, use phosphate-buffered saline (PBS, pH 7.4) with sonication to achieve homogeneity. Avoid prolonged storage in aqueous buffers due to potential hydrolysis; aliquot and store at -20°C for long-term stability .
Q. How does this compound interact with α1-adrenoceptors in vascular tissue?
Adrenalone binds selectively to α1-adrenoceptors via its amine group (ionic interaction with Asp75), aromatic ring (hydrophobic interactions with Tyr152, Phe72, and Phe317), and hydroxyl group (hydrogen bonding with Ala145). This agonism induces vasoconstriction in ex vivo models like rat aortic rings, measurable via isometric tension assays .
Q. What is the recommended method for converting Adrenalone doses between animal models?
Use body surface area (BSA)-based conversion with species-specific Km factors:
| Species | Km Factor |
|---|---|
| Mouse | 3 |
| Rat | 6 |
| Dog | 20 |
For example, a mouse dose of 20 mg/kg converts to a rat dose as:
This minimizes toxicity risks from overdosing .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC₅₀ values for Adrenalone’s inhibition of dopamine β-hydroxylase?
Discrepancies arise from assay conditions:
- : 12 µM Adrenalone reduces substrate absorption by 99% in purified enzyme assays (pH 7.0, 37°C).
- : IC₅₀ = 36.9 µM in cell-based systems (pH 7.4, 25°C).
To reconcile, repeat experiments under standardized conditions (e.g., recombinant human dopamine β-hydroxylase, 0.1 mM ascorbate cofactor, 37°C). Use Michaelis-Menten kinetics to calculate (inhibition constant) and validate via Lineweaver-Burk plots .
Q. What experimental strategies can differentiate Adrenalone’s vasoconstrictive effects from endogenous catecholamines?
- Pharmacological blockade : Pre-treat tissues with prazosin (α1-antagonist) to isolate Adrenalone-specific responses.
- HPLC-MS/MS : Quantify Adrenalone and endogenous epinephrine/norepinephrine in plasma to assess competitive binding.
- Knockout models : Use α1A-adrenoceptor KO mice to confirm receptor subtype specificity .
Q. How should researchers design toxicity studies for Adrenalone in preclinical models?
- Acute toxicity : Administer escalating doses (10–100 mg/kg) intravenously in rats; monitor ECG for arrhythmias (QT prolongation risk) and serum creatinine for renal toxicity over 72 hours.
- Chronic toxicity : Daily topical application (0.1–1% w/v) for 28 days in rabbits; evaluate dermal irritation (Draize score) and systemic absorption via plasma LC-MS .
Q. What analytical methods are optimal for detecting Adrenalone metabolites in vivo?
- LC-HRMS : Identify phase I metabolites (e.g., O-methylation at 3' or 4' hydroxyl groups) and phase II conjugates (glucuronides).
- Stable isotope labeling : Use deuterated Adrenalone (d3-Adrenalone) as an internal standard to quantify hepatic clearance in microsomal assays .
Data Contradiction Analysis
Q. Why do structural studies report conflicting binding modes of Adrenalone at α1-adrenoceptors?
Crystallographic studies may vary due to:
- Receptor conformation : Active vs. inactive states (e.g., G protein-coupled vs. uncoupled).
- pH effects : Protonation of the amine group at physiological pH (7.4) alters ionic interactions.
Use molecular dynamics simulations (AMBER or CHARMM force fields) to model dynamic binding under varying conditions .
Q. How can researchers address discrepancies in Adrenalone’s vasoconstrictive efficacy across tissue types?
Variability arises from tissue-specific receptor density (e.g., higher α1B-subtype in renal vs. mesenteric arteries). Perform:
- Radioligand binding assays : Quantify receptor density using [³H]-prazosin.
- Functional antagonism : Compare responses to subtype-selective antagonists (e.g., RS100329 for α1A) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
